Physicochemical properties of N-Phenyl-2-aminothiazole
Physicochemical properties of N-Phenyl-2-aminothiazole
An In-Depth Technical Guide to the Physicochemical Properties of N-Phenyl-2-aminothiazole
Prepared by: Gemini, Senior Application Scientist
Abstract
N-Phenyl-2-aminothiazole is a heterocyclic compound built upon the 2-aminothiazole scaffold, a structure of profound importance in medicinal chemistry. This scaffold is a cornerstone in numerous clinically approved drugs and serves as a versatile template in drug discovery for targeting a wide array of biological entities.[1][2][3] The addition of an N-phenyl group significantly modulates the molecule's physicochemical and pharmacological profile, making a thorough understanding of these properties essential for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive analysis of the core physicochemical properties of N-Phenyl-2-aminothiazole, details common synthetic and analytical methodologies, and contextualizes this data within the broader landscape of drug development. By synthesizing technical data with field-proven insights, this document serves as an authoritative resource for professionals working with this valuable chemical entity.
The N-Phenyl-2-aminothiazole Scaffold: A Medicinal Chemistry Perspective
The 2-Aminothiazole Core: A Privileged Structure
The 2-aminothiazole ring is recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] Derivatives have been extensively explored and developed as anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral agents.[1][6][7] Its prevalence in marketed drugs, such as the kinase inhibitor Dasatinib and the PI3Kα inhibitor Alpelisib, underscores its therapeutic relevance and validates its utility as a foundational structure in modern drug design.[1][3] The thiazole ring's heteroatoms can participate in hydrogen bonding, while the entire structure can engage in various non-covalent interactions, contributing to its versatile binding capabilities.
Significance of N-Phenyl Substitution
The strategic placement of a phenyl group on the exocyclic amine of the 2-aminothiazole core is a common and effective tactic in medicinal chemistry. This substitution directly influences several key molecular attributes:
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Lipophilicity: The phenyl group increases the molecule's lipophilicity, which can enhance membrane permeability and alter its absorption, distribution, metabolism, and excretion (ADME) profile.
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Steric Profile: It introduces steric bulk, which can be leveraged to achieve selective binding to a target protein by orienting the molecule within a binding pocket and preventing interactions with off-targets.
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Electronic Properties: The aromatic ring can engage in π-π stacking and other hydrophobic interactions, offering additional anchor points within a receptor's active site.
A Critical Note on Isomerism and Assay Promiscuity
It is crucial to distinguish N-Phenyl-2-aminothiazole (CAS: 33142-18-6) from its common isomer, 2-Amino-4-phenylthiazole (CAS: 2010-06-2). While structurally similar, their distinct connectivity leads to different physicochemical properties and biological activities. Furthermore, researchers must be aware that the 2-aminothiazole scaffold, in general, has been identified as a potential "frequent hitter" in high-throughput screening (HTS) campaigns.[8] These "promiscuous" compounds can show activity in numerous biophysical assays against diverse targets, often through non-specific mechanisms, making them challenging starting points for fragment-based drug discovery.[8] Careful validation and counterscreening are therefore essential when working with this class of molecules.
Core Physicochemical Properties
A precise understanding of a compound's physicochemical properties is the bedrock of rational drug design, guiding formulation development, and predicting its in vivo behavior.
Identity and Molecular Structure
The fundamental identifiers and structural representations for N-Phenyl-2-aminothiazole are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 33142-18-6 | [9][10] |
| Molecular Formula | C₉H₈N₂S | [9][10][11] |
| Molecular Weight | 176.24 g/mol | [9][11][12] |
| IUPAC Name | N-phenyl-1,3-thiazol-2-amine | [12] |
| Canonical SMILES | C1=CC=C(C=C1)NC2=NC=CS2 | [11][] |
| InChI Key | OGVGQYZRJXSMGC-UHFFFAOYSA-N | [10][11] |
Summary of Physicochemical Data
The following table consolidates key computed and experimental physicochemical data, which are critical for predictive modeling and experimental design.
| Property | Value | Source(s) |
| Boiling Point | 297.7 °C | [9][10] |
| Flash Point | 133.9 °C | [9][10] |
| Density | 1.275 g/cm³ | [9][10] |
| XLogP3 (Lipophilicity) | 2.8 | [9][12] |
| Topological Polar Surface Area (TPSA) | 53.2 Ų | [9][12] |
| Hydrogen Bond Donor Count | 1 | [9] |
| Hydrogen Bond Acceptor Count | 3 | [9] |
| Rotatable Bond Count | 2 | [9] |
| Refractive Index | 1.678 | [9][10] |
Analysis of Key Parameters for Drug Development
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Lipophilicity (XLogP3): With a value of 2.8, N-Phenyl-2-aminothiazole exhibits moderate lipophilicity.[9][12] This places it in a favorable range for balancing aqueous solubility with the ability to permeate biological membranes, a key consideration for oral bioavailability. However, further substitution can easily push derivatives into a range where poor solubility becomes a significant challenge.
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Polarity (TPSA): The TPSA of 53.2 Ų is a strong predictor of passive molecular transport across cell membranes.[9][12] Molecules with a TPSA ≤ 140 Ų are generally considered to have a higher probability of good oral bioavailability. This value suggests that N-Phenyl-2-aminothiazole itself is well-positioned to be cell-permeable.
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Molecular Flexibility: The presence of two rotatable bonds allows for conformational flexibility, enabling the molecule to adapt its shape to fit optimally within a target's binding site.[9] This flexibility is an asset during the initial stages of lead discovery but may need to be constrained in later optimization phases to improve potency and reduce entropic penalties upon binding.
Spectroscopic and Structural Characterization
Unambiguous structural confirmation and purity assessment are non-negotiable in drug development. The following spectroscopic techniques are standard for characterizing N-Phenyl-2-aminothiazole and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. For N-Phenyl-2-aminothiazole, the expected signals are:
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¹H NMR:
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Aromatic Protons: A series of multiplets between δ 7.0-7.8 ppm corresponding to the protons on the phenyl ring.
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Thiazole Protons: Two doublets in the region of δ 6.5-7.5 ppm, characteristic of the protons on the thiazole ring.
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Amine Proton (N-H): A broad singlet that can appear over a wide chemical shift range, typically δ 8.5-9.5 ppm, and is exchangeable with D₂O.
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-
¹³C NMR:
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Aromatic Carbons: Signals between δ 120-145 ppm for the phenyl ring carbons.
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Thiazole Carbons: Signals typically appear with the C=N carbon around δ 168-170 ppm and the other ring carbons between δ 105-140 ppm.
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Sample Weighing: Accurately weigh 5-10 mg of the N-Phenyl-2-aminothiazole sample.
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Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred as it can help in observing the N-H proton signal more reliably.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
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Analysis: Cap the NMR tube and insert it into the NMR spectrometer. Acquire ¹H, ¹³C, and other necessary 2D spectra (e.g., COSY, HSQC) to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
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N-H Stretch: A sharp to moderately broad peak around 3250-3400 cm⁻¹.
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Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹.
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C=N Stretch: A strong absorption in the 1620-1650 cm⁻¹ region, characteristic of the thiazole ring.
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C=C Aromatic Stretch: Multiple sharp peaks between 1450-1600 cm⁻¹.
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C-S Stretch: Weaker absorptions found in the fingerprint region, typically around 600-800 cm⁻¹.
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Sample Preparation: Grind a small amount (~1-2 mg) of the compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Pellet Formation: Transfer the powder to a pellet-pressing die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. The monoisotopic mass of C₉H₈N₂S is 176.0408 Da.[9][12] Analysis by HRMS should yield a measured mass within 5 ppm of this theoretical value.
Synthesis and Analytical Methodologies
Robust synthetic routes and reliable analytical methods are crucial for producing and evaluating N-Phenyl-2-aminothiazole derivatives.
Common Synthetic Pathways: The Hantzsch Synthesis
The Hantzsch thiazole synthesis is the most classical and widely used method for constructing the 2-aminothiazole core.[2][14][15] The general approach involves the cyclocondensation reaction between an α-haloketone and a thiourea derivative. For N-Phenyl-2-aminothiazole, this would typically involve the reaction of an appropriate α-halocarbonyl compound with N-phenylthiourea.
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. Page loading... [wap.guidechem.com]
- 12. N-Phenyl-2-aminothiazole | C9H8N2S | CID 12348626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
